2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride is a chemical compound with the molecular formula C21H43NO3. This compound is known for its unique structure, which includes a dimethylamino group and a hexadecyl carbonate ester. It is often used in various scientific and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with hexadecyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(Dimethylamino)ethanol+Hexadecyl chloroformate→2-(Dimethylamino)ethyl hexadecyl carbonate
The reaction is usually conducted in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial processes
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbonate ester.
2-(Dimethylamino)ethyl acetate: Contains an acetate ester instead of a hexadecyl carbonate ester.
Uniqueness
2-(Dimethylamino)ethyl hexadecyl carbonate;hydrochloride is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as in the formulation of surfactants and emulsifiers .
Properties
CAS No. |
824937-37-3 |
---|---|
Molecular Formula |
C21H44ClNO3 |
Molecular Weight |
394.0 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl hexadecyl carbonate;hydrochloride |
InChI |
InChI=1S/C21H43NO3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21(23)25-20-18-22(2)3;/h4-20H2,1-3H3;1H |
InChI Key |
OQXOZYUKKQEKOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)OCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.